REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].[Cl:8][C:9]([Cl:13])([Cl:12])[CH2:10]O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[C:1]([O:7][CH2:10][C:9]([Cl:13])([Cl:12])[Cl:8])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(CO)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under azeotropic reflux for 26 hours
|
Duration
|
26 h
|
Type
|
FILTRATION
|
Details
|
The unreacted malonic acid (4.6 g) was filtered
|
Type
|
WASH
|
Details
|
washed with benzene (2×10 mL)
|
Type
|
ADDITION
|
Details
|
Water (50 mL) was added to the filtrate
|
Type
|
ADDITION
|
Details
|
followed by portionwise addition of sodium bicarbonate until a basic pH
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was decanted
|
Type
|
WASH
|
Details
|
washed with ether (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)O)(=O)OCC(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.4 mmol | |
AMOUNT: MASS | 4.34 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |